molecular formula C18H16O4 B3049888 2-(4-Benzoylphenoxy)ethyl prop-2-enoate CAS No. 22421-66-5

2-(4-Benzoylphenoxy)ethyl prop-2-enoate

Cat. No.: B3049888
CAS No.: 22421-66-5
M. Wt: 296.3 g/mol
InChI Key: QBDUXCMCGRDEAN-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxy)ethyl prop-2-enoate is an ester derivative characterized by a benzoylphenoxy group linked via an ethylene chain to a propenoate moiety. This compound is synthesized through esterification reactions, as demonstrated in a European patent application, where it was prepared in 90% yield from 2-(4-benzoylphenoxy)acetic acid under optimized conditions . Characterization via $^1$H and $^13$C NMR, FTIR, and mass spectrometry confirms its purity and structural integrity .

Properties

CAS No.

22421-66-5

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

2-(4-benzoylphenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C18H16O4/c1-2-17(19)22-13-12-21-16-10-8-15(9-11-16)18(20)14-6-4-3-5-7-14/h2-11H,1,12-13H2

InChI Key

QBDUXCMCGRDEAN-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share the prop-2-enoate core but differ in substituents and functional groups:

  • 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl benzoate (CAS 433309-61-6): Features a methoxy group and a methylphenyl-substituted propenoyl chain, enhancing lipophilicity compared to the title compound’s benzoylphenoxy group .
  • 2-[2-(2-methoxyethoxy)ethoxy]ethyl (2E)-2-cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (USAN zz-103): Incorporates a cyano group and a naphthalene-piperidine moiety, designed for Alzheimer’s disease detection via β-amyloid binding .
  • Trimethoxyphenyl-substituted propenoates (): Derivatives like 5-({5-[(E)-5,7-dihydroxy-4-oxo-4H-chromene-2-carbonyloxy]pentyl}(methyl)amino)pentyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate include chromene and trimethoxyphenyl groups, which are associated with anticancer activity .

Table 1: Structural Comparison

Compound Key Substituents Functional Impact
2-(4-Benzoylphenoxy)ethyl prop-2-enoate Benzoylphenoxy, ethylene linker UV absorption, polymer applications
433309-61-6 Methoxy, methylphenyl-propenoyl Enhanced lipophilicity
USAN zz-103 Cyano, naphthalene-piperidine β-amyloid binding (Alzheimer’s)
Trimethoxyphenyl derivatives Chromene, trimethoxyphenyl Anticancer activity
Physical and Spectral Properties
  • NMR Data: The title compound’s $^1$H NMR shows signals for benzoyl aromatic protons (δ 7.6–8.1 ppm) and propenoate vinyl protons (δ 5.8–6.4 ppm) . In contrast, the trimethoxyphenyl derivatives display upfield shifts for methoxy groups (δ 3.6–3.8 ppm) .

Table 2: Spectral Data Comparison

Compound $^1$H NMR Key Signals (δ, ppm) $^13$C NMR Key Signals (δ, ppm)
Title compound 7.6–8.1 (aromatic), 5.8–6.4 (vinyl) 165–170 (ester carbonyl)
433309-61-6 2.4 (CH$3$), 3.9 (OCH$3$) 165–175 (ester, ketone carbonyl)
Trimethoxyphenyl derivatives 3.6–3.8 (OCH$_3$), 6.9–7.2 (aromatic) 150–160 (chromene carbonyl)
Hydrogen Bonding and Crystallization

Analogs with hydroxyl or methoxy groups (e.g., 433309-61-6) form stronger intermolecular interactions, improving crystal stability .

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